1-(1,3-Benzotiazol-2-il)etilamina CAS No. 852940-59-1"

>

1-(1,3-Benzotiazol-2-il)etilamina CAS No. 852940-59-1"

>

1-(1,3-Benzotiazol-2-il)etilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

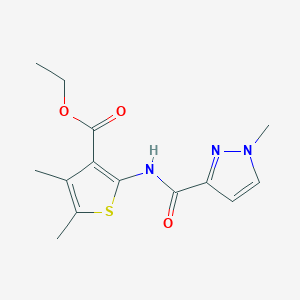

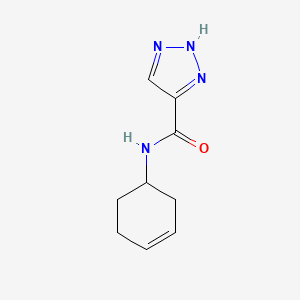

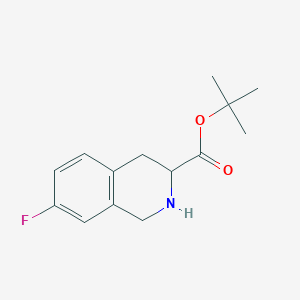

1-(1,3-Benzothiazol-2-yl)ethylamine: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 1-(1,3-Benzothiazol-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine, are investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .

Industry: Industrially, benzothiazole derivatives are used as accelerators in the vulcanization of rubber, as well as in the production of dyes and pigments .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives had better inhibition potency against M. tuberculosis .

Cellular Effects

Benzothiazole derivatives have shown considerable in vitro anticancer activity against Hep G2 cell line .

Molecular Mechanism

Benzothiazole derivatives have been synthesized and their structure-activity relationships have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Amino acids, which show remarkable metabolic and regulatory versatility, have been used as substrates in the synthesis of benzothiazole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)ethylamine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with an alkylating agent, such as methyl iodide, to introduce the methylamine group .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance reaction efficiency and yield . These methods are advantageous due to their simplicity, reduced reaction times, and lower energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acetonitrile, base catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Comparación Con Compuestos Similares

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

Benzothiazole: The parent compound of the benzothiazole family.

2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

Uniqueness: 1-(1,3-Benzothiazol-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUMSIEDZZPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2552701.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)